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Compound of Interest

1H-Benzimidazole,5-methoxy-,3-
Compound Name:

oxide(9Cl)
CAS No.: 118807-93-5
Cat. No.: B1168416

Get Quote

\ J

| MW: 164.16 g/mol

Executive Summary & Chemical Context

In the manufacturing of Omeprazole, the benzimidazole core is typically synthesized via the
condensation of 4-methoxy-1,2-phenylenediamine with carbon disulfide or formic acid
equivalents. The 3-oxide species (often identified as Impurity E or a related oxidized
intermediate) arises from incomplete reduction of nitro-precursors or oxidative degradation of
the benzimidazole ring.

Critical Chemical Insight: Unlike standard benzimidazoles, the 3-oxide derivative exists in a
tautomeric equilibrium with N-hydroxybenzimidazole. This imparts unique solubility properties:

o Acidic Character: The N-OH proton is weakly acidic (

)-

» Solubility Profile: Soluble in agueous alkali (forming the anion) and polar organic solvents
(MeOH, DMSO); sparingly soluble in water and non-polar solvents (Hexane, Toluene).
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o Crystallization Strategy: The most effective isolation leverages its pH-dependent solubility,
dissolving in base and precipitating at its isoelectric point, followed by thermal
recrystallization from alcohol.

Properties & Safety Data
Physicochemical Profile

Property Value / Description

Appearance Off-white to pale yellow crystalline powder
Melting Point 218-222 °C (Decomposes)

Solubility (High) DMSO, Methanol, 0.1M NaOH, Hot Ethanol

Water (neutral pH), Dichloromethane, Diethyl

Solubility (Low) Eth
er

pKa (Calculated) ~7.1 (N-OH acidity)

- Sensitive to strong reducing agents; stable in
Stability )
air.

Safety Precautions

o Risk: Irritant to eyes, respiratory system, and skin.
o PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

o Handling: Avoid contact with strong acids which may induce decomposition.

Protocol A: Isolation from Crude Reaction Mixtures

Objective: To recover the target 3-oxide from a crude synthesis mixture (e.g., mother liquor
from Omeprazole sulfide synthesis) or an enriched impurity fraction.

Reagents Required[1][2][3][4][5]
e Crude Material: Containing 5-methoxybenzimidazole-3-oxide.

e Solvent A: 10% Sodium Hydroxide (NaOH) aqueous solution.
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» Solvent B: Glacial Acetic Acid (or 10% HCI).

e Wash Solvent: Cold Water and Diethyl Ether.

Step-by-Step Methodology

o Alkaline Dissolution (Extraction of Acidic Species):
o Suspend the crude solid (10 g equivalent) in 50 mL of 10% NaOH.
o Stir vigorously at room temperature (25°C) for 30 minutes.

o Mechanism:[1][2][3] The 3-oxide (N-hydroxy form) deprotonates to form the water-soluble
sodium salt (

). Neutral impurities (e.g., unreacted diamines) remain insoluble.
e Filtration:

o Filter the suspension through a Celite pad or sintered glass funnel to remove insoluble
impurities.

o Retain the Filtrate (Yellow to orange clear solution).

o Controlled Precipitation (pH Adjustment):

o

Cool the filtrate to 5-10°C using an ice bath.

[¢]

Slowly add Glacial Acetic Acid dropwise while monitoring pH.

o

Target pH: Adjust to pH 6.0 — 6.5.

[e]

Observation: A thick off-white to pale yellow precipitate will form as the molecule returns to
its neutral, less soluble state.

e Collection:

o Stir the slurry at 5°C for 1 hour to ensure complete precipitation.
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o Filter the solid under vacuum.

o Wash the cake with Cold Water (2 x 20 mL) to remove salts.

o Wash with Diethyl Ether (20 mL) to remove non-polar organic residues.
e Drying:

o Dry the crude cake in a vacuum oven at 45°C for 6 hours.

Protocol B: High-Purity Crystallization (Polymorph
Control)

Objective: To refine the isolated solid to >98% purity suitable for use as an analytical standard.

Reagents

¢ Solvent System: Methanol / Water (80:20 v/v).
o Alternative: Ethanol (Absolute).

¢ Anti-solvent: Cold Water.

Step-by-Step Methodology

¢ Dissolution:

o

Place the dried crude solid (from Protocol A) in a round-bottom flask.

[¢]

Add Methanol (10 mL per gram of solid).

[¢]

Heat to reflux (65°C). The solid should dissolve completely. If not, add small aliquots of
Methanol until clear.

o

Note: If colored impurities persist, add Activated Carbon (5% w/w), reflux for 10 mins, and
filter hot.

¢ Nucleation & Growth:
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o Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not force
cool yet.

o Once crystals begin to form, add Water (anti-solvent) dropwise until slight turbidity persists
(approx. 20% of methanol volume).

o Re-heat slightly to clear, then let cool undisturbed.

o Final Crystallization:

o Cool the flask to 0—4°C and hold for 4 hours.

o This promotes the growth of the thermodynamically stable polymorph.
e Harvesting:

o Filter the crystals.[1]

o Wash with a cold Methanol/Water (1:1) mixture.

o Dry under high vacuum at 50°C for 12 hours.

Visualization: Isolation Workflow
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Caption: Logical workflow for the pH-controlled isolation and thermal recrystallization of the
target benzimidazole N-oxide.

Analytical Validation

To confirm the identity and purity of the isolated crystals, use the following parameters:

e HPLC:

[¢]

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).

o

Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient 85:15 to 40:60).

o

Detection: UV at 280 nm (Benzimidazole characteristic absorption) and 305 nm.

[¢]

Retention Time: The 3-oxide typically elutes before the parent benzimidazole due to higher
polarity.

e Mass Spectrometry (ESI):

o M+H: 165.1 m/z.

o M-H (Negative Mode): 163.1 m/z (Diagnostic for N-OH/N-oxide acidic proton).
e 1H NMR (DMSO-d6):

o Look for the methoxy singlet (

ppm).

o Aromatic protons in the 6.8—8.2 ppm region.

o Broad singlet >12 ppm corresponding to the N-OH/NH proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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